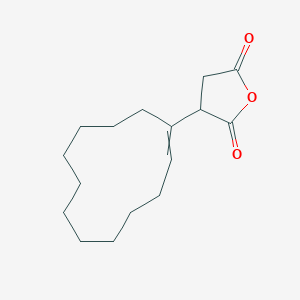
3-(Cyclododec-1-en-1-yl)oxolane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclododec-1-en-1-yl)oxolane-2,5-dione is an organic compound with the molecular formula C16H26O3 . It is a type of chemical entity that belongs to the subclass of chemical compounds . This compound is known for its unique structure, which includes a cyclododecyl group attached to an oxolane-2,5-dione moiety.
Preparation Methods
The synthesis of 3-(Cyclododec-1-en-1-yl)oxolane-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of cyclododecene with maleic anhydride under specific reaction conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-(Cyclododec-1-en-1-yl)oxolane-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxolane-2,5-dione moiety into other functional groups.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-(Cyclododec-1-en-1-yl)oxolane-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclododec-1-en-1-yl)oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
3-(Cyclododec-1-en-1-yl)oxolane-2,5-dione can be compared with other similar compounds, such as:
3-(2-dodecenyl)succinic anhydride: This compound has a similar structure but with a dodecenyl group instead of a cyclododecyl group.
Dihydro-3-(tetrapropenyl)furan-2,5-dione: Another related compound with a different substituent on the oxolane-2,5-dione moiety.
The uniqueness of this compound lies in its specific cyclododecyl group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
66660-10-4 |
|---|---|
Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
3-(cyclododecen-1-yl)oxolane-2,5-dione |
InChI |
InChI=1S/C16H24O3/c17-15-12-14(16(18)19-15)13-10-8-6-4-2-1-3-5-7-9-11-13/h10,14H,1-9,11-12H2 |
InChI Key |
FHDBLNVWPYHVBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=CCCCC1)C2CC(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















